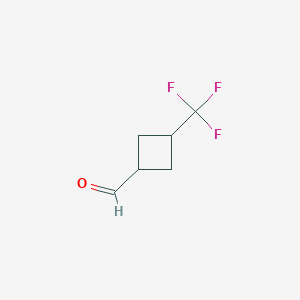

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

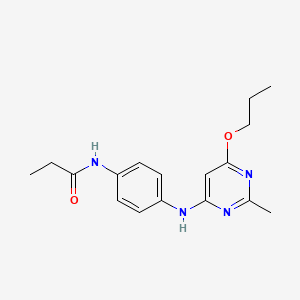

3-(Trifluoromethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C6H7F3O . It is a derivative of cyclobutane, which is a simple cycloalkane with four carbon atoms .

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde can be achieved starting from readily available 4-oxocyclobutane precursors . These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde consists of a cyclobutane ring with a trifluoromethyl group (CF3) and a carbaldehyde group (CHO) attached . The molecular weight of this compound is 152.11.Scientific Research Applications

Lewis Acid-Catalyzed Cycloadditions

One of the primary applications involves Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition reactions. For example, the use of boron trifluoride etherate for the activation of 3-alkoxycyclobutanones with aldehydes or ketones highlights a method for regio- and diastereoselective synthesis of complex bicyclic structures (J. Matsuo et al., 2008).

Chemistry of Cyclobutane Analogs

Further, the chemistry of cyclobutane analogs, such as 2-chloroquinoline-3-carbaldehyde, demonstrates the synthetic utility of cyclobutane carbaldehydes in constructing fused or binary heterocyclic systems, indicating a pathway for leveraging 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde in similar synthetic applications (W. Hamama et al., 2018).

Cycloaddition and Ring Expansion Reactions

The organocatalytic enantioselective [2 + 2] cycloaddition of unactivated alkenes with α-acyloxyacroleins, leading to optically active cyclobutanecarbaldehydes, presents a novel synthetic route that could potentially be adapted for the synthesis of enantioenriched derivatives of 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde (K. Ishihara & K. Nakano, 2007).

Synthesis of Cyclobutanol Derivatives

Additionally, the samarium(II)-mediated stereoselective cyclisation of γ,δ-unsaturated aldehydes to functionalized cyclobutanols underscores the utility of metal-mediated reactions in synthesizing cyclobutane derivatives, offering insights into potential methodologies for synthesizing substituted 3-(Trifluoromethyl)cyclobutane-1-carbaldehyde derivatives with high stereocontrol (D. Johnston et al., 2000).

properties

IUPAC Name |

3-(trifluoromethyl)cyclobutane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)5-1-4(2-5)3-10/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPTZVMFIUSJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)

![(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2975675.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)

![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)

![7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2975690.png)